![molecular formula C18H32Si2 B12571013 7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)- CAS No. 176789-90-5](/img/structure/B12571013.png)
7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-: is a silicon-containing bicyclic compound It is characterized by its unique structure, which includes a bicyclo[420]octa-1,3,5-triene core with silicon atoms at the 7 and 8 positions, each substituted with four isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)- typically involves the reaction of 1,1,2,2-tetramethyl-1,2-disilacyclohexa-3,5-diene with phenyl vinyl sulphoxide under high-pressure conditions (10,000 bar). This reaction is followed by the elimination of benzenesulphenic acid to yield the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon atoms, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions can target the double bonds within the bicyclic structure, potentially yielding saturated derivatives.
Substitution: The isopropyl groups attached to the silicon atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products:
Oxidation: Siloxane derivatives.
Reduction: Saturated bicyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is studied for its unique electronic properties and potential as a precursor for the synthesis of other silicon-containing compounds.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development, although specific uses in medicine are not yet well-established.
Industry: In the industrial sector, the compound’s stability and reactivity make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)- exerts its effects is primarily through its interactions with other molecules via its silicon atoms. These interactions can involve the formation of siloxane bonds or other silicon-based linkages, influencing the compound’s reactivity and stability. The molecular targets and pathways involved are largely dependent on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 7,7,8,8-Tetramethyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene
- Bicyclo[4.2.0]octa-1,3,5-triene
Comparison: Compared to these similar compounds, 7,8-Disilabicyclo[420]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)- is unique due to the presence of isopropyl groups at the silicon atoms, which can significantly influence its chemical properties and reactivity
Properties
CAS No. |
176789-90-5 |
|---|---|
Molecular Formula |
C18H32Si2 |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
7,7,8,8-tetra(propan-2-yl)-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C18H32Si2/c1-13(2)19(14(3)4)17-11-9-10-12-18(17)20(19,15(5)6)16(7)8/h9-16H,1-8H3 |
InChI Key |
INMMWNSTTZOEDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si]1(C2=CC=CC=C2[Si]1(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


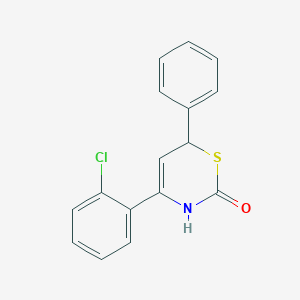
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)
![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)


![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)

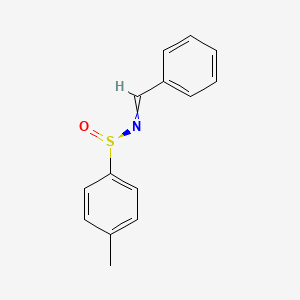
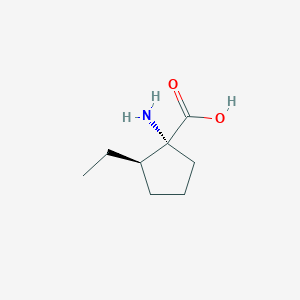
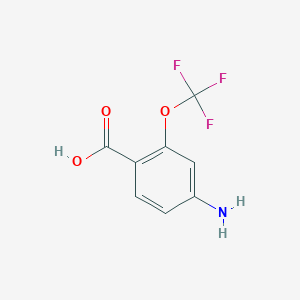
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)

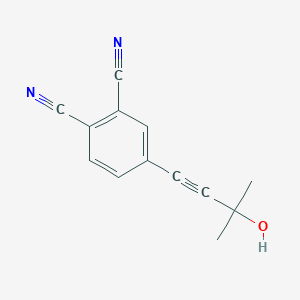
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)
